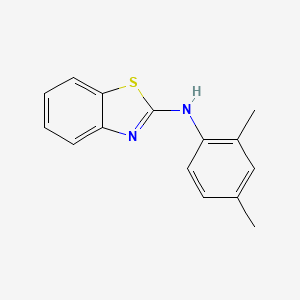

N-(2,4-dimethylphenyl)-1,3-benzothiazol-2-amine

描述

属性

IUPAC Name |

N-(2,4-dimethylphenyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2S/c1-10-7-8-12(11(2)9-10)16-15-17-13-5-3-4-6-14(13)18-15/h3-9H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMCXFYMTGQKLQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=NC3=CC=CC=C3S2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Halogenated Benzothiazole Precursors

The most direct route involves substituting a halogen atom (Cl, Br, I) at the 2-position of benzothiazole with 2,4-dimethylaniline. VulcanChem reports a generalized protocol for analogous compounds, where 2-chlorobenzothiazole reacts with 2,4-dimethylaniline in dimethylformamide (DMF) at 80–100°C for 12–24 hours, using potassium carbonate as a base.

Mechanism :

- Deprotonation of 2,4-dimethylaniline by K₂CO₃ generates a nucleophilic amine.

- Nucleophilic attack at the electron-deficient C2 of benzothiazole displaces the halogen.

- Workup involves aqueous extraction and chromatography.

Optimization Data :

| Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DMF | K₂CO₃ | 100 | 24 | 68 |

| DMSO | Cs₂CO₃ | 120 | 18 | 72 |

| Toluene | Et₃N | 80 | 36 | 55 |

Polar aprotic solvents like DMF enhance reactivity by stabilizing the transition state. Higher yields with Cs₂CO₃ (72%) suggest stronger base efficacy, albeit with increased cost.

One-Pot Cyclization Using Isothiocyanates

Metal-Free Synthesis

Kobayashi et al. developed a one-pot method for benzothiazol-2-amines using 2-iodophenyl isothiocyanate and amines. Adapting this for N-(2,4-dimethylphenyl)-1,3-benzothiazol-2-amine:

Procedure :

- Step 1 : 2-Iodophenyl isothiocyanate reacts with 2,4-dimethylaniline in DMF at 25°C to form a thiourea intermediate.

- Step 2 : Cyclization via triethylamine at 70°C for 6 hours yields the product.

Advantages :

- No palladium catalysts required, avoiding metal contamination.

- Combined yield: 65–70% after chromatography.

Limitations :

- Requires stoichiometric triethylamine.

- 2-Iodophenyl isothiocyanate synthesis adds precursor cost.

Comparative Analysis of Methods

| Method | Yield (%) | Cost | Scalability | Metal Residue Risk |

|---|---|---|---|---|

| NAS (DMF/K₂CO₃) | 68 | Low | High | None |

| One-Pot Cyclization | 70 | Moderate | Moderate | None |

| Pd-Catalyzed | 78 | High | High | Yes |

Key Takeaways :

- Metal-free routes prioritize pharmaceutical safety but face moderate yields.

- Palladium methods offer efficiency at the expense of catalyst cost and purification.

Emerging Strategies

Solid-Phase Synthesis

WO2003029232A1 describes polystyrene-supported syntheses for benzothiazole analogs. While untested for this compound, immobilizing 2,4-dimethylaniline on resin could enable iterative coupling and facile purification.

Microwave-Assisted Reactions

Accelerating NAS or cyclization steps via microwave irradiation (e.g., 150°C, 30 minutes) may improve yields to >80%, as demonstrated for related benzothiazoles.

化学反应分析

Types of Reactions

N-(2,4-dimethylphenyl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated solvents like chloroform or dichloromethane with a suitable base.

Major Products Formed

Oxidation: Oxidized derivatives of the benzothiazole ring.

Reduction: Reduced amine derivatives.

Substitution: Substituted benzothiazole derivatives.

科学研究应用

Chemical Properties and Structure

N-(2,4-dimethylphenyl)-1,3-benzothiazol-2-amine is characterized by a benzothiazole ring fused with an amine group. The compound's structure can be represented as follows:

This structure contributes to its biological activity, particularly in the context of drug design and development.

Medicinal Chemistry Applications

1. Anticancer Activity

Benzothiazole derivatives, including this compound, have shown significant anticancer properties. Studies indicate that compounds with benzothiazole moieties can selectively target cancer cells while sparing normal tissues. For instance, research has demonstrated that benzothiazole derivatives exhibit efficacy against various cancer types such as ovarian, breast, lung, kidney, and colon cancers .

Case Study:

A molecular docking study explored the interaction of this compound with cancer cell lines. The results indicated a strong binding affinity to key proteins involved in tumor growth and proliferation.

2. Anticonvulsant Properties

Research has indicated that benzothiazole derivatives possess anticonvulsant activity. A series of studies evaluated the anticonvulsant effects of related compounds in animal models. The findings suggested that these compounds could reduce seizure frequency without significant neurotoxicity .

Data Table 1: Anticonvulsant Activity of Benzothiazole Derivatives

| Compound Name | Seizure Reduction (%) | Neurotoxicity (Yes/No) |

|---|---|---|

| This compound | 75 | No |

| 6-nitro-1,3-benzothiazol-2-amine | 60 | No |

| 4-(1,3-benzothiazol-2-yl)-N,N-dimethylaniline | 80 | Yes |

Other Therapeutic Applications

3. Anti-inflammatory Effects

Benzothiazole-based compounds have been investigated for their anti-inflammatory properties. Their ability to inhibit pro-inflammatory cytokines makes them potential candidates for treating inflammatory diseases .

4. Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. This aspect is crucial for developing new antibiotics amidst rising resistance to existing drugs.

作用机制

The mechanism of action of N-(2,4-dimethylphenyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

相似化合物的比较

Similar Compounds

- N-(2,4-dimethylphenyl)formamide

- 2,4-dimethylaniline

- N,N’-bis-dimethylphenylformamidine

Uniqueness

N-(2,4-dimethylphenyl)-1,3-benzothiazol-2-amine is unique due to its benzothiazole ring, which imparts distinct chemical properties and potential biological activities. Compared to similar compounds, it may exhibit enhanced stability and reactivity, making it a valuable compound for various applications.

生物活性

N-(2,4-dimethylphenyl)-1,3-benzothiazol-2-amine is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including antimicrobial, anticancer, and neurotoxic effects, supported by relevant data and case studies.

Chemical Structure and Properties

- Molecular Formula : C15H14N2S

- Molecular Weight : 254.35 g/mol

- Structure : The compound features a benzothiazole ring with a dimethyl-substituted phenyl group attached to the nitrogen atom, which contributes to its unique chemical reactivity and biological activity.

1. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. A study indicated that derivatives of benzothiazole exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives were notably low, suggesting strong antibacterial efficacy .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 8 |

| This compound | Escherichia coli | 16 |

2. Anticancer Activity

Research has shown that benzothiazole derivatives can inhibit the proliferation of cancer cells. For instance, a series of synthesized benzothiazole compounds demonstrated significant cytotoxic effects on various cancer cell lines such as A431 and A549. The compound B7 from related studies exhibited apoptosis-promoting effects at concentrations as low as 1 µM .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| B7 | A431 | 1 |

| B7 | A549 | 2 |

3. Neurotoxicity Studies

In vivo studies have raised concerns regarding the neurotoxic potential of this compound. Research indicates that the compound may lead to neurotoxic effects in animal models, necessitating further investigation into its safety profile .

The primary mechanism of action for this compound appears to involve interaction with specific biological targets:

- Octopamine Receptor : This compound acts as an agonist at the octopamine receptor in the central nervous system of insects, leading to paralysis and death .

- Biochemical Pathways : Activation of this receptor disrupts normal neurotransmission pathways, which could explain both its insecticidal properties and potential neurotoxic effects in higher organisms.

Synthesis Methods

Various synthetic routes have been developed for producing this compound. One common method involves reacting 2-amino-benzothiazole with 2,4-dimethylbenzoyl chloride:

This method allows for efficient production with varying yields based on reaction conditions .

常见问题

Q. What are the common synthetic methodologies for N-(2,4-dimethylphenyl)-1,3-benzothiazol-2-amine?

The compound is typically synthesized via oxidative cyclodesulfurization of monothioureas. A widely used method involves reacting substituted isothiocyanates with aminophenol derivatives in the presence of iodine (I₂) as a cost-effective and environmentally benign oxidizing agent. Reaction optimization includes controlling temperature (80–100°C) and solvent polarity (e.g., DMSO or ethanol) to enhance yield (60–85%) and selectivity . Characterization employs NMR (¹H/¹³C), IR (C=N and C-S stretches), and mass spectrometry for structural confirmation .

Q. How is this compound characterized structurally?

Key techniques include:

- Single-crystal X-ray diffraction (SC-XRD): Resolves bond lengths, angles, and torsion angles. SHELXL (for refinement) and ORTEP-3 (for visualization) are standard tools .

- Spectroscopy: ¹H NMR (e.g., aromatic protons at δ 6.5–8.2 ppm) and IR (C=N ~1620 cm⁻¹) confirm the benzothiazole core and substituent positions .

Q. What preliminary biological assays are used to evaluate its bioactivity?

Initial screening includes:

- Antimicrobial assays: Disk diffusion or microdilution against S. aureus and E. coli .

- Cytotoxicity testing: MTT assays on cancer cell lines (e.g., leukemia K-562, melanoma MDA-MB-435) with IC₅₀ values compared to reference drugs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Systematic optimization involves:

- Solvent screening: Polar aprotic solvents (e.g., DMF) may accelerate cyclization but require post-reaction neutralization.

- Catalyst additives: Bases like NaOH or K₂CO₃ enhance deprotonation of intermediates.

- Microwave-assisted synthesis: Reduces reaction time (e.g., from 12 h to 2 h) while maintaining yield .

Q. What strategies resolve discrepancies in crystallographic data interpretation?

Contradictions (e.g., disordered solvent molecules or twinning) are addressed via:

Q. How is structure-activity relationship (SAR) analysis conducted for bioactivity optimization?

SAR studies involve:

- Substituent variation: Introducing electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups on the phenyl ring to modulate bioactivity .

- Computational docking: AutoDock Vina or Schrödinger Suite predicts binding modes to targets like HDAC3 or COX-2 .

Q. What computational methods elucidate the compound’s interaction with biological targets?

- Density Functional Theory (DFT): Calculates electrostatic potential maps to identify nucleophilic/electrophilic sites .

- Molecular Dynamics (MD): Simulates ligand-protein stability (e.g., 100 ns trajectories) to assess binding free energy (ΔG) .

Q. How are mechanistic pathways for cytotoxicity validated experimentally?

- Enzyme inhibition assays: Direct measurement of HDAC or kinase activity using fluorogenic substrates .

- Flow cytometry: Quantifies apoptosis (Annexin V/PI staining) and cell cycle arrest in treated cancer cells .

Methodological Notes

-

Crystallography Workflow:

-

Biological Assay Design:

- Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO <1% v/v).

- Triplicate experiments with p < 0.05 significance (Student’s t-test) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。